molecular formula C16H24N2 B13963295 1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine

1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine

Cat. No.: B13963295
M. Wt: 244.37 g/mol
InChI Key: CTTDKQUGPSAKLC-UHFFFAOYSA-N
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Description

1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine is a synthetic organic compound with a complex structure. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a methyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine typically involves multiple steps. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The final step involves the methylation of the piperidine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. Catalysts such as palladium on carbon may be used to facilitate certain steps, and purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, often using reagents like sodium azide or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to certain psychoactive compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to changes in neuronal activity and potentially therapeutic effects.

Comparison with Similar Compounds

    1-Benzyl-4-methylpiperidine: Shares the benzyl and piperidine core but lacks the cyclopropyl group.

    N-Cyclopropyl-4-methylpiperidine: Contains the cyclopropyl and piperidine core but lacks the benzyl group.

    4-Methylpiperidine: The simplest structure, lacking both the benzyl and cyclopropyl groups.

Uniqueness: 1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine is unique due to the combination of its benzyl, cyclopropyl, and methyl groups, which confer distinct chemical and pharmacological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine

InChI

InChI=1S/C16H24N2/c1-16(17-15-7-8-15)9-11-18(12-10-16)13-14-5-3-2-4-6-14/h2-6,15,17H,7-13H2,1H3

InChI Key

CTTDKQUGPSAKLC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)NC3CC3

Origin of Product

United States

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